8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one
Description
8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one is a synthetic organic compound characterized by a spirocyclic structure
Properties
CAS No. |
1368630-77-6 |
|---|---|
Molecular Formula |
C11H9FO2 |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
8-fluorospiro[2H-chromene-3,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H9FO2/c12-8-3-1-2-7-9(8)14-6-11(4-5-11)10(7)13/h1-3H,4-6H2 |
InChI Key |
BCFREGOJPGVTON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COC3=C(C2=O)C=CC=C3F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one typically involves several steps. One common method includes the use of fluorinated precursors and cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one involves its interaction with molecular targets, leading to specific biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
8-fluoro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one can be compared with other similar compounds, such as:
6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4’-imidazolidine]-2’,5’-diones: These compounds also feature a spirocyclic structure and fluorine substitution, but differ in their specific functional groups and biological activities.
8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride: This compound is similar in structure but contains an amine group, leading to different chemical and biological properties.
Biological Activity
8-Fluoro-2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one is a synthetic compound belonging to the class of spiro compounds. These compounds are characterized by their unique structure, which consists of two rings sharing a single atom. The biological activity of this compound has garnered attention due to its potential therapeutic applications.
Chemical Structure
The compound’s structure can be represented as follows:
This structure features a spirocyclic arrangement that contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer properties : Initial studies suggest that this compound may inhibit cancer cell proliferation.
- Neuroprotective effects : It shows potential in protecting neuronal cells against degeneration.
- Sigma receptor modulation : The compound interacts with sigma receptors, which are implicated in several neurological disorders.
Anticancer Activity
A study conducted on various derivatives of spiro compounds demonstrated that this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Mitochondrial dysfunction |
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This protection is likely due to its ability to modulate sigma receptors, which play a role in neuroprotection.
Sigma Receptor Interaction
The sigma receptors (σ1 and σ2) are involved in various physiological processes and have been linked to neurodegenerative diseases. The compound has shown affinity for these receptors:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| σ1 | 20 nM |
| σ2 | 50 nM |
These interactions suggest potential applications in treating conditions like Alzheimer's disease and depression.
Case Studies
Several studies have explored the compound's efficacy in different biological contexts:
- Study on Cancer Cell Lines : A comprehensive evaluation of the anticancer effects was conducted using multiple cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis.
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
